![molecular formula C19H7Cl5O3 B14139804 4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene] CAS No. 88924-57-6](/img/structure/B14139804.png)
4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene]: is a complex organic compound with the molecular formula C₁₉H₇Cl₅O₃ and a molecular weight of 460.528 g/mol . This compound features multiple aromatic rings and ether groups, making it a unique structure in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives.
Applications De Recherche Scientifique
4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole: A simpler structure with similar aromatic and ether groups.
Xanthene: Shares the xanthene core structure but lacks the spiro and chlorinated features.
Uniqueness: 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] is unique due to its multiple chlorine substitutions and spiro configuration, which confer distinct chemical and biological properties compared to its simpler analogs .
Propriétés
Numéro CAS |
88924-57-6 |
|---|---|
Formule moléculaire |
C19H7Cl5O3 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
4,4',5,6,7-pentachlorospiro[1,3-benzodioxole-2,9'-xanthene] |
InChI |
InChI=1S/C19H7Cl5O3/c20-10-6-3-5-9-16(10)25-11-7-2-1-4-8(11)19(9)26-17-14(23)12(21)13(22)15(24)18(17)27-19/h1-7H |
Clé InChI |
BVIPIMZKUSIPNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3(C4=C(O2)C(=CC=C4)Cl)OC5=C(O3)C(=C(C(=C5Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


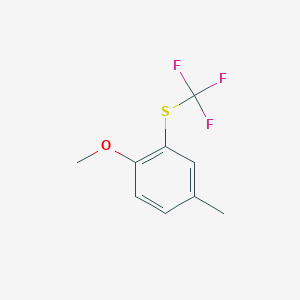
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
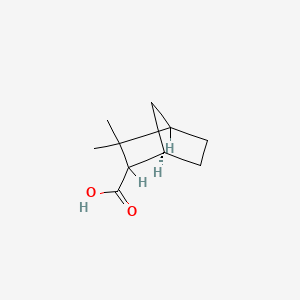
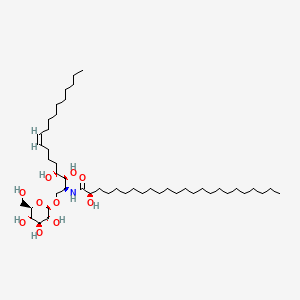
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
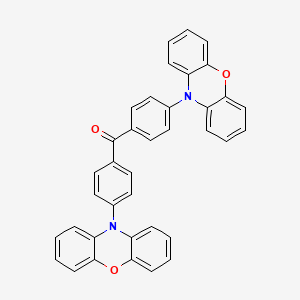
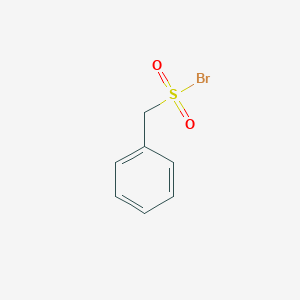
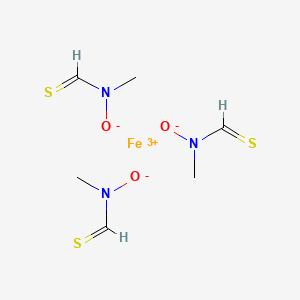
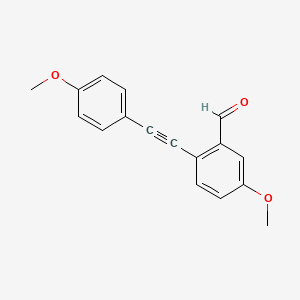
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
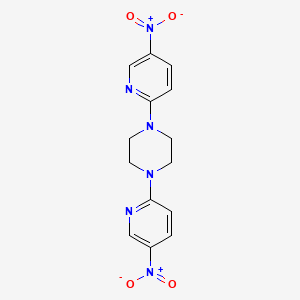
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)

![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
